Potency Comparison: STING agonist-8 vs. SR-717 in Human STING Reporter Cell Assays
STING agonist-8 demonstrates an EC50 of 27 nM in THP1-Dual KI-hSTING-R232 cells, a human monocyte reporter line engineered to express human STING and an IRF-inducible secreted luciferase reporter . In contrast, SR-717, another well-characterized non-nucleotide STING agonist, exhibits EC50 values of 2.1 μM and 2.2 μM in ISG-THP1 (WT) and ISG-THP1 cGAS KO cell lines, respectively [1]. This represents an approximately 77-fold higher potency for STING agonist-8 in human STING-expressing cellular systems.
| Evidence Dimension | STING activation potency (EC50) |
|---|---|
| Target Compound Data | 27 nM (0.027 μM) |
| Comparator Or Baseline | SR-717: 2.1 μM (WT) / 2.2 μM (cGAS KO) |
| Quantified Difference | ~77-81× lower EC50 (higher potency) for STING agonist-8 |
| Conditions | THP1-Dual KI-hSTING-R232 cells (STING agonist-8) vs. ISG-THP1 cells (SR-717) — both human monocyte-derived reporter systems with IRF-pathway readouts |
Why This Matters
The ~77-fold potency difference enables lower compound consumption per experiment, reduces potential solvent-mediated cytotoxicity at higher working concentrations, and provides a wider dynamic range for dose-response studies in human STING activation assays.
- [1] Adooq Bioscience. SR-717 Product Datasheet. EC50 = 2.1 μM (ISG-THP1 WT), 2.2 μM (ISG-THP1 cGAS KO). View Source
